molecular formula C19H19NO2 B2681620 1-[2-(3,4-dimethylphenoxy)ethyl]-1H-indole-3-carbaldehyde CAS No. 347320-21-2

1-[2-(3,4-dimethylphenoxy)ethyl]-1H-indole-3-carbaldehyde

Cat. No.: B2681620
CAS No.: 347320-21-2
M. Wt: 293.366
InChI Key: DVWQSCLLEXMJBR-UHFFFAOYSA-N
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Description

1-[2-(3,4-Dimethylphenoxy)ethyl]-1H-indole-3-carbaldehyde is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a unique structure that combines an indole moiety with a phenoxyethyl group, making it a subject of interest in various scientific research fields.

Preparation Methods

The synthesis of 1-[2-(3,4-dimethylphenoxy)ethyl]-1H-indole-3-carbaldehyde typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dimethylphenol and indole-3-carbaldehyde.

    Etherification: The first step involves the etherification of 3,4-dimethylphenol with an appropriate alkylating agent to form 3,4-dimethylphenoxyethyl bromide.

    Nucleophilic Substitution: The 3,4-dimethylphenoxyethyl bromide is then reacted with indole-3-carbaldehyde under basic conditions to form the desired product.

    Purification: The final product is purified using techniques such as column chromatography to obtain pure this compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to increase yield and purity.

Chemical Reactions Analysis

1-[2-(3,4-Dimethylphenoxy)ethyl]-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenoxyethyl group can undergo nucleophilic substitution reactions, where the bromide can be replaced with other nucleophiles such as amines or thiols.

    Condensation: The aldehyde group can participate in condensation reactions with amines to form imines or with hydrazines to form hydrazones.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), bases (e.g., sodium hydroxide, potassium carbonate), and catalysts (e.g., palladium, copper).

Scientific Research Applications

1-[2-(3,4-Dimethylphenoxy)ethyl]-1H-indole-3-carbaldehyde has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules with potential therapeutic applications, including anticancer, antiviral, and anti-inflammatory agents.

    Biological Studies: The compound is used in biological studies to investigate its effects on cellular processes and its potential as a lead compound for drug development.

    Chemical Biology: It serves as a probe in chemical biology to study protein-ligand interactions and enzyme mechanisms.

    Material Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-[2-(3,4-dimethylphenoxy)ethyl]-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets. The indole moiety is known to interact with various biological receptors, including serotonin receptors and enzymes involved in metabolic pathways. The phenoxyethyl group may enhance the compound’s binding affinity and selectivity towards these targets. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to modulation of their activity.

Comparison with Similar Compounds

1-[2-(3,4-Dimethylphenoxy)ethyl]-1H-indole-3-carbaldehyde can be compared with other indole derivatives such as:

    1-[2-(4-Methoxyphenoxy)ethyl]-1H-indole-3-carbaldehyde: This compound has a methoxy group instead of dimethyl groups, which may affect its biological activity and binding properties.

    1-[2-(3,4-Dichlorophenoxy)ethyl]-1H-indole-3-carbaldehyde: The presence of chlorine atoms can significantly alter the compound’s reactivity and toxicity.

    1-[2-(3,4-Dimethylphenoxy)ethyl]-1H-indole-3-acetic acid: This compound has a carboxylic acid group instead of an aldehyde group, which can influence its solubility and pharmacokinetic properties.

The uniqueness of this compound lies in its specific combination of functional groups, which provides a distinct profile of chemical reactivity and biological activity.

Properties

IUPAC Name

1-[2-(3,4-dimethylphenoxy)ethyl]indole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO2/c1-14-7-8-17(11-15(14)2)22-10-9-20-12-16(13-21)18-5-3-4-6-19(18)20/h3-8,11-13H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVWQSCLLEXMJBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCCN2C=C(C3=CC=CC=C32)C=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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